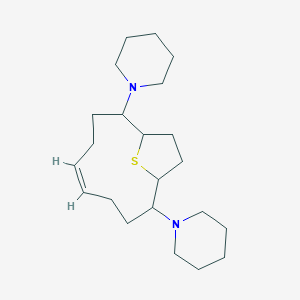
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene, also known as DPTB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is not fully understood. However, it is believed that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene interacts with cellular membranes and disrupts their function. This disruption can lead to cell death and has been observed in various cancer cell lines.
Biochemical and Physiological Effects:
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene can induce apoptosis in cancer cells. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to inhibit the growth of various viruses, including HIV and herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in lab experiments is its relatively simple synthesis method. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, one limitation of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is its potential toxicity. Further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo.
Direcciones Futuras
There are several future directions for research on 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene. One area of interest is the development of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene derivatives with improved efficacy and reduced toxicity. Additionally, the mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene needs to be further elucidated to fully understand its potential applications. Finally, the potential use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in combination with other drugs for the treatment of cancer and viral infections should be investigated.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is a heterocyclic compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The synthesis method is relatively simple, and 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo and to fully understand its mechanism of action.
Métodos De Síntesis
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene involves the reaction of 1,5-cyclooctadiene with sulfur monochloride in the presence of piperidine. This reaction yields 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene as a white solid in high yield. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a ligand for palladium-catalyzed cross-coupling reactions. In catalysis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a catalyst for the oxidation of alcohols. In medicinal chemistry, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been investigated for its potential as an antiviral and anticancer agent.
Propiedades
Número CAS |
174198-13-1 |
|---|---|
Nombre del producto |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene |
Fórmula molecular |
C22H38N2S |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
1-[(5Z)-9-piperidin-1-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]piperidine |
InChI |
InChI=1S/C22H38N2S/c1-2-6-12-20(24-17-9-4-10-18-24)22-14-13-21(25-22)19(11-5-1)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
Clave InChI |
UJAQOHJCAKZQSY-UPHRSURJSA-N |
SMILES isomérico |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
SMILES canónico |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
Sinónimos |
1-[(5Z)-2-(1-piperidyl)-13-thiabicyclo[8.2.1]tridec-5-en-9-yl]piperidi ne |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



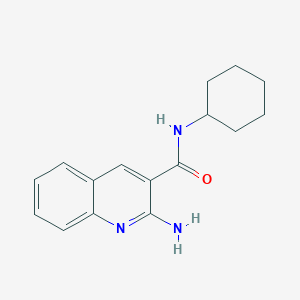
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
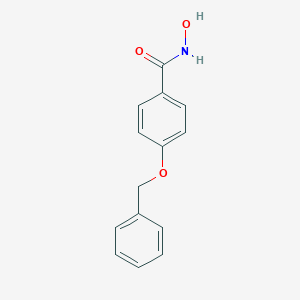
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
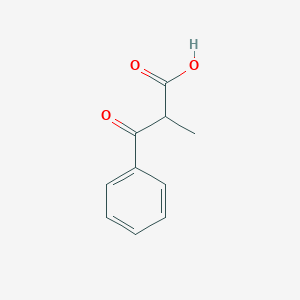
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
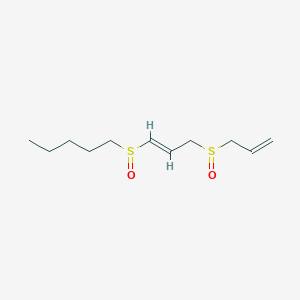
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
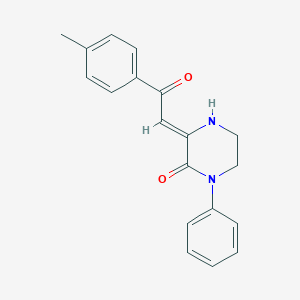
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
